1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one
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Overview
Description
1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one typically involves the condensation of 3-cyclopentyl-1,3-benzothiazol-2-amine with propan-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1,3-benzothiazol-2-ylidene)propan-2-one
- 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
- 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one is unique due to its specific cyclopentyl substitution on the benzothiazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other benzothiazole derivatives. The cyclopentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
Molecular Formula |
C15H17NOS |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(3-cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C15H17NOS/c1-11(17)10-15-16(12-6-2-3-7-12)13-8-4-5-9-14(13)18-15/h4-5,8-10,12H,2-3,6-7H2,1H3 |
InChI Key |
DEGMDTMFMGAUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)C3CCCC3 |
Origin of Product |
United States |
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